molecular formula C10H19ClO B12093386 2-Methylnonanoyl chloride CAS No. 88663-32-5

2-Methylnonanoyl chloride

Cat. No.: B12093386
CAS No.: 88663-32-5
M. Wt: 190.71 g/mol
InChI Key: NGOJSTOSDGWTAI-UHFFFAOYSA-N
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Description

Nonanoyl chloride, 2-methyl-, also known as 2-methylnonanoyl chloride, is an organic compound with the molecular formula C10H19ClO. It is a derivative of nonanoic acid, where a chlorine atom replaces the hydroxyl group, and a methyl group is attached to the second carbon of the nonanoic acid chain. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoyl chloride, 2-methyl-, can be synthesized through the reaction of 2-methylnonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acid chloride .

Industrial Production Methods

On an industrial scale, the production of nonanoyl chloride, 2-methyl-, involves the reaction of 2-methylnonanoic acid with phosgene (COCl2) or thionyl chloride. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is exothermic and requires careful handling of the reagents and products .

Chemical Reactions Analysis

Types of Reactions

Nonanoyl chloride, 2-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Mechanism of Action

Comparison with Similar Compounds

Nonanoyl chloride, 2-methyl-, can be compared with other similar compounds, such as:

The uniqueness of nonanoyl chloride, 2-methyl-, lies in its specific structure, which provides distinct steric and electronic effects, influencing its reactivity and the properties of the products formed from its reactions .

Properties

IUPAC Name

2-methylnonanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO/c1-3-4-5-6-7-8-9(2)10(11)12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOJSTOSDGWTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508027
Record name 2-Methylnonanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88663-32-5
Record name 2-Methylnonanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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